molecular formula C35H54O8 B3028070 Cimiside E CAS No. 154822-57-8

Cimiside E

Cat. No.: B3028070
CAS No.: 154822-57-8
M. Wt: 602.8 g/mol
InChI Key: CVBALRXHSITZGC-VLHBPTQJSA-N
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Description

Cimiside E is a triterpene glycoside isolated from the rhizome of Cimicifuga heracleifolia Komarov, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly its ability to induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimiside E is typically extracted from the rhizome of Cimicifuga heracleifolia using solvent extraction methods. The extraction process involves drying and grinding the plant material, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Cimicifuga heracleifolia. The process includes the cultivation of the plant, harvesting, drying, and extraction using industrial-scale solvent extraction equipment. The crude extract is then purified using techniques such as high-performance liquid chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Cimiside E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

Cimiside E exerts its effects primarily through the induction of apoptosis in cancer cells. It mediates apoptosis by activating the caspase cascade, which involves both the extrinsic and intrinsic pathways. This compound induces cell cycle arrest at the S phase at lower concentrations and at the G2/M phase at higher concentrations. This dual mechanism of action makes it a potent chemopreventive agent .

Comparison with Similar Compounds

Cimiside E is part of a group of triterpene glycosides isolated from Cimicifuga species. Similar compounds include:

  • Cimiaceroside C
  • Cimifosides A-D
  • Cimiracemoside D
  • Cimidahurine
  • α-D-glucopyranosyl-l-β-D-fructofuranoside

Compared to these compounds, this compound is unique due to its specific ability to induce apoptosis in gastric cancer cells through the activation of both the extrinsic and intrinsic caspase pathways .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBALRXHSITZGC-VLHBPTQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimiside E
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Cimiside E
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Cimiside E
Reactant of Route 6
Cimiside E

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